molecular formula C23H22N4O B10913432 N,1-diethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-diethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913432
M. Wt: 370.4 g/mol
InChI Key: MMTUJLWKRKTPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical modifications and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction forms the core pyrazolo[3,4-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations .

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,1-DIETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in structural modifications and diverse biological activities make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

N,1-diethyl-N,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-3-26(18-13-9-6-10-14-18)23(28)19-15-21(17-11-7-5-8-12-17)25-22-20(19)16-24-27(22)4-2/h5-16H,3-4H2,1-2H3

InChI Key

MMTUJLWKRKTPML-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(CC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.